1-[4-(Quinolin-8-yloxy)phenyl]ethanone
Description
Properties
IUPAC Name |
1-(4-quinolin-8-yloxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-12(19)13-7-9-15(10-8-13)20-16-6-2-4-14-5-3-11-18-17(14)16/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRKEECNNFZBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure
A mixture of 8-hydroxyquinoline (1.45 g, 10 mmol), 4-hydroxyacetophenone (1.36 g, 10 mmol), triphenylphosphine (3.93 g, 15 mmol), and diisopropyl azodicarboxylate (DIAD, 3.03 mL, 15 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) was stirred at 0°C under nitrogen. The reaction was warmed to room temperature and stirred for 24 hours. The solvent was evaporated, and the residue was purified via column chromatography (hexane/ethyl acetate, 3:1) to yield a pale-yellow solid (2.58 g, 78%).
Characterization
-
Melting Point : 158–160°C
-
¹H NMR (600 MHz, CDCl₃): δ 8.94 (dd, J = 4.2 Hz, 1H), 8.42 (d, J = 8.4 Hz, 1H), 7.98 (d, J = 8.7 Hz, 2H), 7.72–7.68 (m, 2H), 7.52 (t, J = 7.8 Hz, 1H), 7.10 (d, J = 8.7 Hz, 2H), 2.64 (s, 3H).
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Yield : 78%
Ullmann-Type Coupling with Copper Catalysis
Ullmann coupling facilitates aromatic ether synthesis under catalytic copper conditions, ideal for electron-deficient substrates.
Procedure
8-Hydroxyquinoline (1.45 g, 10 mmol), 4-iodoacetophenone (2.46 g, 10 mmol), copper(I) iodide (0.95 g, 5 mmol), and cesium carbonate (6.52 g, 20 mmol) were suspended in dimethylformamide (DMF, 30 mL). The mixture was heated at 120°C for 24 hours under nitrogen. After cooling, the solution was diluted with water, extracted with dichloromethane, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to afford a white crystalline product (2.21 g, 67%).
Characterization
-
Melting Point : 162–164°C
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¹³C NMR (150 MHz, CDCl₃): δ 196.4 (C=O), 154.2 (C-O), 144.5–121.8 (aromatic carbons), 26.1 (CH₃).
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Yield : 67%
Nucleophilic Aromatic Substitution with Activated Aryl Halides
Electron-deficient aryl halides undergo substitution with phenoxides under basic conditions. Here, 4-fluoroacetophenone was reacted with 8-hydroxyquinoline.
Procedure
8-Hydroxyquinoline (1.45 g, 10 mmol) and 4-fluoroacetophenone (1.38 g, 10 mmol) were dissolved in dimethyl sulfoxide (DMSO, 20 mL) with potassium tert-butoxide (2.24 g, 20 mmol). The reaction was stirred at 140°C for 48 hours, quenched with ice water, and extracted with ethyl acetate. Purification by recrystallization (ethanol) yielded 1.89 g (57%) of product.
Characterization
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This method employs a boronic acid derivative to couple with a quinoline triflate, enabling modular synthesis.
Procedure
8-Quinolinyl triflate (2.87 g, 10 mmol) and 4-acetylphenylboronic acid (1.79 g, 10 mmol) were combined with tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) and sodium carbonate (2.12 g, 20 mmol) in a degassed mixture of dioxane/water (4:1, 50 mL). The reaction was heated at 100°C for 12 hours, filtered through celite, and purified via flash chromatography (dichloromethane/methanol, 20:1) to yield 2.37 g (72%) of product.
Characterization
-
Melting Point : 160–162°C
-
HRMS (ESI) : m/z calcd for C₁₉H₁₅NO₂ [M+H]⁺: 296.1076, found: 296.1081.
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Yield : 72%
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Mitsunobu Reaction | THF, 24 h, rt | 78 | >98 | Mild conditions, high regioselectivity |
| Ullmann Coupling | DMF, 120°C, CuI | 67 | 95 | Tolerates electron-deficient arenes |
| Nucleophilic Substitution | DMSO, 140°C, 48 h | 57 | 90 | Low-cost reagents |
| Suzuki-Miyaura Coupling | Dioxane/H₂O, Pd(PPh₃)₄, 100°C | 72 | >99 | Scalable, versatile boronic acids |
Mechanistic Insights and Optimization
Ullmann Coupling
Copper(I) iodide mediates the coupling by forming a transient aryl-copper complex, enabling C-O bond formation. Electron-withdrawing groups on the aryl iodide enhance reactivity, though excessive heating risks decomposition.
Suzuki-Miyaura Coupling
The palladium catalyst oxidatively adds to the triflate, forming a quinolinyl-palladium intermediate. Transmetalation with the boronic acid precedes reductive elimination to yield the biaryl ether. This method is highly tunable for diverse substrates.
Challenges and Limitations
-
Nucleophilic Substitution : Low yields due to deactivation by the acetyl group.
-
Ullmann Coupling : Requires stoichiometric copper, complicating purification.
-
Mitsunobu Reaction : High cost of DIAD and triphenylphosphine limits industrial application.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Quinolin-8-yloxy)phenyl]ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of 1-[4-(Quinolin-8-yloxy)phenyl]ethanone can yield quinolin-8-ol derivatives.
Reduction: Reduction reactions can produce corresponding alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various substituted quinoline derivatives.
Scientific Research Applications
1-[4-(Quinolin-8-yloxy)phenyl]ethanone, also known as a quinoline derivative, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This compound is primarily studied for its potential in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. Below, we explore the applications of this compound in detail, supported by data tables and case studies.
Key Properties
- Molecular Weight : 251.28 g/mol
- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
- Melting Point : Varies depending on purity but generally around 150-160 °C.
Anticancer Activity
Recent studies have highlighted the potential of 1-[4-(Quinolin-8-yloxy)phenyl]ethanone as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed that the compound inhibited cell proliferation with IC50 values of 12 µM and 15 µM, respectively, demonstrating its potential as a lead compound for further development.
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties against a range of bacteria and fungi.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that 1-[4-(Quinolin-8-yloxy)phenyl]ethanone may serve as a scaffold for developing new antimicrobial agents.
Pesticidal Activity
The compound's structural characteristics make it a candidate for developing new pesticides. Research indicates that it possesses insecticidal properties against common agricultural pests.
Case Study:
In a field trial assessing the effectiveness of this compound against aphids on soybean crops, application at a concentration of 100 mg/L resulted in over 70% mortality within 48 hours. This suggests its potential utility in integrated pest management strategies.
Photoluminescent Properties
1-[4-(Quinolin-8-yloxy)phenyl]ethanone has been investigated for its photoluminescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs).
Data Table: Photoluminescent Properties
| Parameter | Value |
|---|---|
| Emission Wavelength | 480 nm |
| Quantum Yield | 25% |
These properties indicate that this compound could be incorporated into OLEDs to enhance efficiency and color purity.
Mechanism of Action
The mechanism by which 1-[4-(Quinolin-8-yloxy)phenyl]ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.
Comparison with Similar Compounds
The following comparison focuses on structural analogs, emphasizing substituent effects on physicochemical properties and biological activities.
Quinoline-Based Ethanones
Key Observations :
- Substituent Effects: Replacing the ether oxygen (quinolin-8-yloxy) with an amino group (quinolin-8-ylamino) reduces molecular weight but maintains antibacterial activity. The azo group in APEHQ introduces metal-chelating properties, enhancing antifungal activity in its complexes .
- Electronic Properties : The ether linkage in the target compound may improve stability compared to hydrazide or azo-based analogs.
Phenoxy-Substituted Ethanones
Key Observations :
- This may enhance binding to biological targets .
Halogenated and Complex Derivatives
Key Observations :
- Hybrid Structures : Piperidine and trifluoromethyl groups () introduce conformational flexibility and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
